molecular formula C11H17NO3 B13567863 1-(2,3,4-Trimethoxyphenyl)ethanamine

1-(2,3,4-Trimethoxyphenyl)ethanamine

Cat. No.: B13567863
M. Wt: 211.26 g/mol
InChI Key: PKLNPKXFQTWPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,4-Trimethoxyphenyl)ethanamine is a chemical compound that belongs to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with three methoxy groups at the 2, 3, and 4 positions, and an ethanamine chain. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4-trimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

    Amination: The bromide is finally reacted with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4-Trimethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenethylamines, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,4-Trimethoxyphenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)ethanamine involves its interaction with various molecular targets and pathways. It is known to bind to and activate certain receptors in the brain, leading to changes in neurotransmitter levels. This interaction can result in various physiological and psychological effects, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

1-(2,3,4-Trimethoxyphenyl)ethanamine can be compared with other similar compounds such as:

    Mescaline: 3,4,5-Trimethoxyphenethylamine, known for its hallucinogenic effects.

    2,4,5-Trimethoxyphenethylamine: A positional isomer with different biological activities.

    2,3,5-Trimethoxyphenethylamine: Another isomer with unique properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers.

Properties

IUPAC Name

1-(2,3,4-trimethoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLNPKXFQTWPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)OC)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.